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Compound of Interest

Compound Name: 2-Methyl-2-morpholinopropanal

Cat. No.: B099962

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction kinetics of 2-
Methyl-2-morpholinopropanal, a versatile intermediate in organic synthesis and drug
discovery. The protocols detailed herein are designed to facilitate the study of its reactivity,
particularly in the context of enamine formation and subsequent C-C bond-forming reactions,
which are crucial for the synthesis of complex molecules.

Introduction

2-Methyl-2-morpholinopropanal is a sterically hindered aldehyde that readily reacts with
secondary amines, such as its own morpholine moiety under certain conditions or other added
amines, to form a nucleophilic enamine intermediate. The kinetics of this enamine formation
and its subsequent reactions are of significant interest in the development of novel synthetic
methodologies and the construction of pharmacologically active compounds. The morpholine
scaffold is a privileged structure in medicinal chemistry, known for improving the
physicochemical properties of drug candidates.[1][2] Understanding the reaction kinetics of 2-
Methyl-2-morpholinopropanal is therefore essential for optimizing reaction conditions and
controlling product formation.

Reaction Profile: Enamine Formation and Reactivity

The primary reaction of 2-Methyl-2-morpholinopropanal in the presence of an acid catalyst is
the formation of an enamine. This enamine is a powerful nucleophile due to the electron-
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donating nature of the nitrogen atom.[3][4] The general mechanism involves the initial formation
of a carbinolamine, followed by dehydration to yield the enamine.[2][5]

The reaction rate is influenced by several factors, including the concentration of the reactants,
temperature, and the nature of the catalyst. Due to the steric hindrance around the aldehyde,
the rate of enamine formation with 2-Methyl-2-morpholinopropanal is expected to be slower
than that of unhindered aldehydes.

Hypothetical Kinetic Data for Enamine-based Alkylation

To illustrate the kinetic profile, the following table summarizes hypothetical quantitative data for
the reaction of the enamine derived from 2-Methyl-2-morpholinopropanal with a generic
electrophile (e.g., methyl iodide). This data is based on analogous systems and is intended to
be representative.[1]

Parameter Value Conditions

) Enamine of 2-Methyl-2-
Reaction ) THEF, 25°C
morpholinopropanal + CHsl

Rate Law Rate = k|[Enamine][CHsl] Second-order kinetics
Rate Constant (k) 15x 103 M1

Activation Energy (Ea) 55 kJ/mol

Pre-exponential Factor (A) 2.0x 108 M—1s71

Experimental Protocols

The following are detailed protocols for studying the reaction kinetics of 2-Methyl-2-
morpholinopropanal.

This protocol describes the in-situ monitoring of the reaction between 2-Methyl-2-
morpholinopropanal and an electrophile using *H NMR spectroscopy.[6][7]

Materials:

e 2-Methyl-2-morpholinopropanal
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o Electrophile (e.g., methyl iodide)

e Deuterated solvent (e.g., THF-ds)

 Internal standard (e.g., 1,3,5-trimethoxybenzene)
 NMR tubes

e NMR spectrometer

Procedure:

e Prepare a stock solution of 2-Methyl-2-morpholinopropanal (e.g., 0.1 M) and the internal
standard (e.g., 0.05 M) in the deuterated solvent.

o Transfer a known volume of the stock solution (e.g., 0.5 mL) to an NMR tube.
o Equilibrate the NMR tube to the desired reaction temperature inside the NMR spectrometer.
e Acquire an initial *H NMR spectrum (t=0) before the addition of the electrophile.

« Inject a known amount of the electrophile (e.g., 1.1 equivalents) into the NMR tube and start
the kinetic run.

e Acquire a series of *H NMR spectra at regular time intervals. The time interval should be
chosen based on the expected reaction rate.

e Process the spectra and integrate the signals corresponding to the reactant and product
relative to the internal standard.

¢ Plot the concentration of the reactant versus time to determine the reaction order and rate
constant.

This protocol is suitable if the reactants or products have a distinct chromophore that absorbs
in the UV-Vis region.

Materials:

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b099962?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b099962?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

2-Methyl-2-morpholinopropanal

Reactant with a chromophore (e.g., a conjugated electrophile)

Solvent (e.g., acetonitrile)

Quartz cuvettes

UV-Vis spectrophotometer with a temperature-controlled cell holder
Procedure:

o Determine the wavelength of maximum absorbance (A_max) for the reactant or product to be
monitored.

e Prepare a solution of 2-Methyl-2-morpholinopropanal in the chosen solvent in a quartz
cuvette.

e Place the cuvette in the temperature-controlled cell holder of the spectrophotometer and
allow it to equilibrate.

« Initiate the reaction by adding a known concentration of the second reactant.

e Immediately start monitoring the absorbance at the predetermined A_max at regular time
intervals.

o Use Beer-Lambert's law to convert absorbance values to concentration.

e Plot concentration versus time to determine the kinetic parameters.

Application in Drug Development: Targeting the
PI3K/AktImTOR Signaling Pathway

The morpholine moiety is a key feature in many inhibitors of the phosphatidylinositol 3-kinase
(PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[6][7][8][9] This pathway
is frequently hyperactivated in various cancers, promoting cell proliferation, survival, and
growth.[6][7] Therefore, dual inhibitors of PI3K and mTOR are promising therapeutic agents.
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The morpholine ring in these inhibitors often forms crucial hydrogen bonds within the ATP-
binding pocket of the kinases.[7]
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Caption: PI3K/Akt/mTOR signaling pathway with inhibition points for morpholine-containing
drugs.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a kinetic study of 2-Methyl-2-
morpholinopropanal.
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Caption: General workflow for a kinetic study of 2-Methyl-2-morpholinopropanal.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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